molecular formula C24H32ClNO3 B560612 Ansofaxine hydrochloride CAS No. 916918-84-8

Ansofaxine hydrochloride

Cat. No.: B560612
CAS No.: 916918-84-8
M. Wt: 418.0 g/mol
InChI Key: BVWFJKQJRNSYCR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ansofaxine hydrochloride is a potential triple reuptake inhibitor, primarily targeting the serotonin, norepinephrine, and dopamine transporters . These transporters play a crucial role in regulating the levels of neurotransmitters in the synaptic cleft, thereby modulating mood, cognition, and behavior.

Mode of Action

As a triple reuptake inhibitor, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced depressive symptoms . Additionally, it has been suggested that this compound may have 5HT2A receptor antagonism , a pathway exploited by other antidepressants.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the regulation of serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling pathways, leading to increased neurotransmission . The downstream effects of this enhanced neurotransmission include improved mood and reduced depressive symptoms.

Pharmacokinetics

It has been reported that the safety and tolerability profiles of this compound were good in all clinical trials, and the pharmacokinetic parameters were well described in the phase 1 trials

Result of Action

The primary result of this compound’s action is the alleviation of depressive symptoms. Clinical trials have shown that this compound is effective in improving depression symptoms in patients with major depressive disorder (MDD) . In addition to its antidepressant effects, this compound has also been found to inhibit colon cancer cell growth in cell cultures and in mice, strengthening the immune system and inducing a form of programmed cell death .

Preparation Methods

The synthesis of ansofaxine hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Ansofaxine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3.ClH/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24;/h7-14,22,27H,4-6,15-17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWFJKQJRNSYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045804
Record name Ansofaxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916918-84-8
Record name Ansofaxine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ansofaxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLUDESVENLAFAXINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Z6K3OQX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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